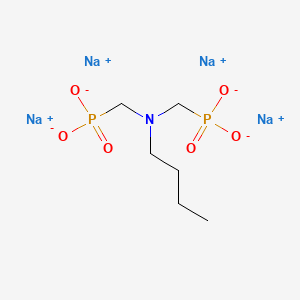

Tetrasodium ((butylimino)bis(methylene))bisphosphonate

Description

Properties

CAS No. |

56401-97-9 |

|---|---|

Molecular Formula |

C6H13NNa4O6P2 |

Molecular Weight |

349.08 g/mol |

IUPAC Name |

tetrasodium;N,N-bis(phosphonatomethyl)butan-1-amine |

InChI |

InChI=1S/C6H17NO6P2.4Na/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4 |

InChI Key |

OUUDQFHHBQUSSY-UHFFFAOYSA-J |

Canonical SMILES |

CCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium ((butylimino)bis(methylene))bisphosphonate typically involves the reaction of butylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reaction of Butylamine with Formaldehyde: Butylamine reacts with formaldehyde to form a Schiff base intermediate.

Reaction with Phosphorous Acid: The Schiff base intermediate then reacts with phosphorous acid to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes. The final product is obtained as a solid, which is then dried and packaged for use.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium ((butylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation Reactions: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

Substitution Reactions: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonates.

Scientific Research Applications

Tetrasodium ((butylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:

Chemistry: It is used as a chelating agent in various chemical reactions and processes.

Biology: The compound is used in studies involving metal ion regulation and enzyme inhibition.

Industry: The compound is used in water treatment, detergents, and other industrial processes where metal ion control is crucial.

Mechanism of Action

The mechanism of action of tetrasodium ((butylimino)bis(methylene))bisphosphonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as water treatment, where the presence of metal ions can lead to scaling and other issues.

Comparison with Similar Compounds

Variation in Counterions: Sodium vs. Potassium

- Tetrapotassium [(1-methylethylimino)bis(methylene)]bisphosphonate (C₅H₁₁K₄NO₆P₂): Replacing sodium with potassium alters ionic strength and solubility. Applications: Limited data exist, but potassium variants may favor agricultural or specialized industrial uses due to potassium's role in electrolyte balance.

- Tetrasodium ((butylimino)...bisphosphonate: Sodium counterions improve water solubility (critical for detergents and pharmaceuticals) and stabilize the compound in aqueous formulations .

Key Difference : Sodium salts are preferred in water treatment and cosmetics, while potassium variants may find niche industrial roles.

Alkyl Chain Modifications

Research Insight: Longer alkyl chains (e.g., dodecyl) increase hydrophobicity, improving performance in non-polar environments but reducing water solubility. Butyl derivatives strike a balance for broad industrial use .

Central Functional Group Differences

Tetrasodium etidronate (1-hydroxyethylidene bisphosphonate, C₂H₉NaO₇P₂):

- Lower calcification risk compared to etidronate due to structural differences.

Mechanistic Contrast: Nitrogenous bisphosphonates like the butylimino variant may inhibit osteoclast activity without cytotoxic effects, whereas non-nitrogenous bisphosphonates (e.g., clodronate) rely on metabolic incorporation into ATP analogs .

Nitrogenous vs. Non-Nitrogenous Bisphosphonates

Research Finding: The butylimino derivative’s nitrogenous structure aligns with APD (3-amino-1-hydroxypropylidene bisphosphonate), which suppresses bone resorption without killing osteoclasts .

Data Table: Comparative Analysis of Bisphosphonates

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Tetrasodium ((butylimino)bis(methylene))bisphosphonate, and which reaction parameters critically influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, bromoamino bisphosphonate derivatives react with alkylamines (e.g., dimethylamine) under reflux in aqueous ethanol, followed by extraction with chloroform and solvent evaporation . Alternative routes employ Horner-Wadsworth-Emmons (HWE) olefination using tetra-substituted bisphosphonates (e.g., tetra(POM)-bisphosphonate), where reaction temperature (50–80°C), stoichiometry, and protecting groups (e.g., Boc/TBDMS) are critical for yields exceeding 60% .

Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ³¹P NMR identify the butylimino group (δ 1.0–1.5 ppm for -CH₂CH₂CH₂CH₃) and bisphosphonate moieties (δ 15–25 ppm for ³¹P) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-Na]⁻ ions for tetrasodium salts) .

- TLC Monitoring : Use 1% NH₄OH in acetone for reaction progress (Rf ≈ 0.95 for intermediates) .

Q. How can researchers assess purity and detect impurities in synthesized batches?

- Methodological Answer : Utilize reverse-phase HPLC with UV detection (λ = 210–220 nm) and C18 columns. Solid-phase extraction (SPE) using Oasis HLB cartridges (preconditioned with methanol/water) removes matrix interferences. Quantify impurities via spiked recovery experiments with deuterated internal standards (e.g., 4-chloro-3-methylphenol-d₂) to ensure >95% purity .

Advanced Research Questions

Q. How can spectral data discrepancies (e.g., NMR chemical shifts) across studies be systematically resolved?

- Methodological Answer :

- Condition Standardization : Ensure consistent solvent (D₂O vs. CDCl₃), pH, and concentration.

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict ¹H/³¹P shifts and compare with experimental data .

- Cross-Referencing : Compare with analogous bisphosphonates (e.g., CAS 94230-68-9 for [(dodecylimino)bis(methylene)]bisphosphonate tripotassium salt) to identify substituent effects .

Q. What experimental design considerations are critical for evaluating metal-chelating efficiency in complex matrices?

- Methodological Answer :

- Model Systems : Use controlled metal solutions (e.g., 10 ppm Ca²+ or Fe³+ in Milli-Q water) to avoid interference from competing ions.

- Quantification : Employ ICP-MS with internal standards (e.g., ¹¹⁵In for Ca²+) for sensitivity.

- Matrix Effects : Spike recovery tests in wastewater or biological fluids (e.g., 80–120% recovery validates method robustness) .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

- Methodological Answer :

- DoE Approaches : Use factorial design to test variables (temperature, pH, catalyst). For HWE reactions, sodium iodide (NaI) enhances bisphosphonate activation .

- Byproduct Tracking : LC-MS identifies dimers or hydrolyzed products. Adjust stoichiometry (1:1.2 molar ratio of bisphosphonate:aldehyde) to minimize undesired adducts .

Q. What strategies address contradictions in reported biological activity data (e.g., antimicrobial efficacy)?

- Methodological Answer :

- Standardized Assays : Use CLSI guidelines for MIC testing against Gram-negative/positive strains. Include positive controls (e.g., triclosan) and solvent controls (e.g., DMSO ≤1%) .

- Structural-Activity Analysis : Compare with bisphosphonates like etidronate (CAS 3794-83-0) to isolate substituent effects (e.g., butylimino vs. hydroxyethylidene groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.